alpha-((2-(4-Morpholinyl)ethoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and IUPAC Classification
The compound’s IUPAC name is 1-(1-benzothiophen-5-yl)-2-(2-morpholin-4-ylethoxy)ethanol hydrochloride , reflecting its benzothiophene backbone, morpholinylethoxymethyl side chain, and methanol group. The numbering begins at the sulfur atom in the benzothiophene ring, with the methanol group at position 5. The morpholinyl substituent attaches via an ethoxy methyl bridge at position 1 of the benzothiophene core. The hydrochloride salt designation indicates protonation of the morpholine nitrogen.
Molecular Formula and Weight Analysis
The molecular formula is C₁₆H₂₁NO₃S·HCl , corresponding to a molecular weight of 347.87 g/mol . Key mass contributions include:
- Benzothiophene core (C₇H₅S): 121.18 g/mol
- Morpholinylethoxymethyl group (C₇H₁₄NO₂): 144.19 g/mol
- Methanol group (CH₃O): 31.03 g/mol
- Hydrochloride counterion (HCl): 36.46 g/mol
Predicted collision cross-section (CCS) values for adducts, derived from computational models, are summarized below:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 308.13148 | 168.7 |
| [M+Na]+ | 330.11342 | 174.3 |
| [M-H]- | 306.11692 | 173.6 |
| [M+NH₄]+ | 325.15802 | 183.3 |
Three-Dimensional Structural Elucidation
Benzothiophene Core Architecture
The benzo[b]thiophene system consists of a fused benzene and thiophene ring, with bond lengths and angles consistent with planar aromatic systems. X-ray crystallography of analogous benzothiophene derivatives reveals planar geometries (root-mean-square deviation <0.01 Å). The sulfur atom adopts a typical thiophene-like configuration, with C–S bond lengths of ~1.71 Å and bond angles of ~92° at the sulfur center.
Morpholinylethoxymethyl Substituent Configuration
The morpholine ring (C₄H₈NO) connects to the benzothiophene via a two-carbon ethoxy spacer. Key structural features include:
- Morpholine ring puckering : Chair conformation with nitrogen at an axial position
- Ethoxy bridge dihedral angles : C–O–C–C torsion of ~180° for extended conformation
- Methyl linkage : CH₂ group bridges the ethoxy oxygen and benzothiophene carbon
The SMILES string C1COCCN1CCOCC(C2=CC3=C(C=C2)SC=C3)O confirms this connectivity.
Methanol Functional Group Orientation
The methanol group (–CH₂OH) at position 5 adopts a staggered conformation relative to the benzothiophene plane. Hydrogen bonding potential exists between the hydroxyl proton and:
- Morpholine nitrogen (N–H···O distance ~2.8 Å)
- Ethoxy oxygen (O–H···O distance ~3.1 Å)
In crystalline states, analogous methanol-containing benzothiophenes form intermolecular O–H···N hydrogen bonds with adjacent morpholine groups.
Crystallographic Data and Solid-State Arrangement
While direct crystallographic data for this compound remains unpublished, structural analogs provide insights:
The hydrochloride salt likely forms a monoclinic lattice with chloride ions occupying interstitial sites. Molecular packing is anticipated to involve:
- π-π stacking between benzothiophene cores (3.5–4.0 Å interplanar distance)
- Ionic interactions between protonated morpholine nitrogen and chloride ions
- Hydrogen-bonded chains along the crystallographic b-axis via methanol-hydroxyl groups
The InChIKey DMRXPKVEVYNEIE-UHFFFAOYSA-N uniquely encodes the compound’s stereochemical features.
Properties
CAS No. |
131964-44-8 |
|---|---|
Molecular Formula |
C16H22ClNO3S |
Molecular Weight |
343.9 g/mol |
IUPAC Name |
1-(1-benzothiophen-5-yl)-2-(2-morpholin-4-ylethoxy)ethanol;hydrochloride |
InChI |
InChI=1S/C16H21NO3S.ClH/c18-15(12-20-9-6-17-4-7-19-8-5-17)13-1-2-16-14(11-13)3-10-21-16;/h1-3,10-11,15,18H,4-9,12H2;1H |
InChI Key |
TVHRGWOTXNGOGI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCOCC(C2=CC3=C(C=C2)SC=C3)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategy for Benzo[b]thiophene Core
The benzo[b]thiophene core is typically synthesized via cyclization reactions involving sulfur-containing precursors. Several methods are documented:
- Oxidative cyclization of o-mercaptocinnamic acids : This method yields benzo[b]thiophene-2-carboxylates but is limited to specific substitution patterns.
- Acid-catalyzed cyclization of 2-phenylthioacetaldehyde dialkyl acetals : Used for 2-phenylbenzo[b]thiophenes.
- Catalytic condensation of styrene and sulfur : Produces unsubstituted benzo[b]thiophenes.
- Acid-catalyzed cyclization of arylthiomethyl ketones : Suitable for 3-substituted benzo[b]thiophenes but limited to 3-alkyl derivatives.
For the target compound, the benzo[b]thiophene ring is functionalized at the 5-position, which requires selective substitution strategies.
Attachment of the (2-(4-Morpholinyl)ethoxy)methyl Side Chain
The side chain containing the morpholinyl group linked via an ethoxy linker is introduced through etherification reactions:
- Nucleophilic substitution of a suitable leaving group (e.g., halide or tosylate) on the benzo[b]thiophene intermediate with 2-(4-morpholinyl)ethanol or its derivatives.
- The reaction is typically performed under basic conditions to promote the formation of the ether bond between the benzo[b]thiophene core and the morpholinyl-containing side chain.
Formation of the Hydrochloride Salt
The final compound is converted into its hydrochloride salt to improve physicochemical properties:
- Treatment of the free base with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether) yields the hydrochloride salt.
- This step enhances solubility and stability, facilitating handling and formulation.
Summary Table of Preparation Steps
| Step | Reaction Type | Key Reagents/Conditions | Outcome/Intermediate |
|---|---|---|---|
| 1 | Benzo[b]thiophene core synthesis | Cyclization of sulfur-containing precursors (e.g., o-mercaptocinnamic acids) | Benzo[b]thiophene nucleus |
| 2 | Selective halogenation | Halogenating agent (e.g., Br2), controlled temp | 5-Halogenated benzo[b]thiophene |
| 3 | Nucleophilic substitution | Hydroxymethyl nucleophile, base | 5-Methanol substituted benzo[b]thiophene |
| 4 | Etherification | 2-(4-Morpholinyl)ethanol derivative, base | Attachment of morpholinyl ethoxy side chain |
| 5 | Salt formation | HCl treatment | Hydrochloride salt of alpha-((2-(4-Morpholinyl)ethoxy)methyl)benzo[b]thiophene-5-methanol |
Research Findings and Optimization Notes
- Regioselectivity : Position-selective halogenation at the 5-position is critical and can be optimized by controlling temperature, solvent, and halogenating agent concentration.
- Yield considerations : The nucleophilic substitution steps require careful control of reaction time and base strength to avoid side reactions or decomposition.
- Purification : Crystallization and chromatographic techniques are employed to isolate intermediates and the final product with high purity.
- Scalability : The described processes are amenable to scale-up, with industrially favorable conditions such as mild temperatures and common reagents.
Chemical Reactions Analysis
3.1. Hydrolysis
This compound can undergo hydrolysis, particularly in aqueous environments, where the hydrochloride salt can dissociate into its components. The morpholinyl group may also be susceptible to hydrolysis under certain conditions, affecting the compound's stability.
3.2. Alkylation and Acylation
Given its structure, alpha-((2-(4-Morpholinyl)ethoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride can participate in alkylation and acylation reactions. These reactions could modify the morpholinyl or hydroxyl groups, potentially altering its biological activity.
3.3. Oxidation
The benzothiophene ring system is relatively stable but can undergo oxidation under strong conditions. This could lead to the formation of sulfoxides or sulfones, which might affect the compound's pharmacological properties.
4.1. Estrogen Receptor Modulation
This compound is noted for its potential as an estrogen receptor modulator, which suggests applications in hormone-related therapies, such as breast cancer treatment. The morpholinyl group may play a role in its interaction with biological targets.
4.2. Cholinesterase Inhibition
While not directly related to this specific compound, benzothiophene derivatives have been studied for their cholinesterase inhibitory activities . This suggests that modifications to the benzothiophene core could lead to compounds with neuroprotective properties.
5.1. Predicted Collision Cross Section (CCS) Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 308.13148 | 168.5 |
| [M+Na]+ | 330.11342 | 179.8 |
| [M+NH4]+ | 325.15802 | 176.9 |
| [M+K]+ | 346.08736 | 173.2 |
| [M-H]- | 306.11692 | 172.8 |
| [M+Na-2H]- | 328.09887 | 173.3 |
| [M]+ | 307.12365 | 171.7 |
| [M]- | 307.12475 | 171.7 |
5.2. Structural Information
Scientific Research Applications
Structural Characteristics
The compound's molecular formula is , with a complex structure that includes a benzothiophene core. The presence of the morpholinyl group and the ethoxy side chain contributes to its solubility and interaction with biological targets, making it a subject of interest in pharmacological studies.
Biological Activities
Research indicates that compounds with a benzothiophene scaffold exhibit various biological activities, including:
- Antitumor Activity : Benzothiophene derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that certain benzothiophene compounds can induce apoptosis in cancer cells through various mechanisms.
- Cholinesterase Inhibition : The compound may act as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes involved in neurotransmitter breakdown. Inhibitors of these enzymes are valuable in treating neurodegenerative diseases like Alzheimer's. A related study showed that certain benzothiophene derivatives exhibited significant AChE inhibitory activity, with IC50 values indicating their potency against this target .
- Antimicrobial Properties : Some studies have reported antimicrobial activities associated with benzothiophene derivatives. For example, halogenated derivatives demonstrated effectiveness against Gram-positive bacteria and fungi, suggesting that modifications to the benzothiophene structure can enhance antimicrobial efficacy .
Structure-Activity Relationships
Understanding the relationship between the chemical structure of alpha-((2-(4-morpholinyl)ethoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride and its biological activity is crucial for optimizing its therapeutic potential. Research has indicated that:
- Substituent Effects : Variations in substituents on the benzothiophene ring significantly influence biological activity. For example, introducing different functional groups can enhance or diminish the inhibitory effects on cholinesterases .
- Molecular Docking Studies : Computational studies have been employed to predict binding affinities and interactions between this compound and various biological targets. Such studies provide insights into how structural modifications can lead to improved potency and selectivity .
Case Studies
- Cholinesterase Inhibition Study : A study evaluated a series of benzothiophene derivatives for their ability to inhibit AChE and BChE. It was found that specific substitutions on the benzothiophene scaffold led to enhanced inhibitory activity, suggesting that this compound could be a candidate for further development in treating Alzheimer's disease .
- Antimicrobial Activity Evaluation : Another study focused on synthesizing halogenated benzothiophenes and assessing their antimicrobial properties. The findings indicated that certain derivatives exhibited significant activity against various pathogens, supporting the potential use of similar structures for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of alpha-((2-(4-Morpholinyl)ethoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride involves its interaction with specific molecular targets and pathways . It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analog: Raloxifene Hydrochloride
Raloxifene Hydrochloride ([6-Hydroxy-2-(p-hydroxyphenyl)benzo[b]thien-3-yl]-p-(2-piperidinoethoxy)phenyl ketone hydrochloride, CAS 82640-04-8) shares the benzo[b]thiophene core but differs in substituents (Table 1).
Table 1: Structural and Physicochemical Comparison
*SERM: Selective Estrogen Receptor Modulator
Key Differences :
- Amine Moieties : Morpholine (target) vs. piperidine (Raloxifene) alters electron distribution and hydrogen-bonding capacity, which could influence receptor binding affinity and selectivity .
- Molecular Size : Raloxifene’s larger structure (C28 vs. inferred C17 in the target) may impact membrane permeability and pharmacokinetics.
Other Thiophene-Containing Analogs
- Thiophene Fentanyl Hydrochloride (CAS 2306823-39-0): A thiophene-based opioid derivative with distinct pharmacology. While both compounds incorporate thiophene, the target’s benzo[b]thiophene scaffold and lack of opioid-related substituents (e.g., phenethylamide) preclude direct functional comparison. Notably, Thiophene Fentanyl’s toxicity remains unstudied, whereas Raloxifene’s safety profile is well-established .
- Compound 5ba (Loughborough’s Research): A trifluoro-imidazolyl benzo[b]thiophene derivative synthesized via analogous methods. The electron-withdrawing fluorine and imidazole groups contrast with the target’s morpholinyl and hydroxymethyl substituents, highlighting divergent design priorities (e.g., kinase inhibition vs. receptor modulation).
Biological Activity
Alpha-((2-(4-Morpholinyl)ethoxy)methyl)benzo(b)thiophene-5-methanol hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and cellular mechanisms. This article delves into its biological activity, focusing on antitumor properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Molecular Formula : C₁₄H₁₉ClN₂O₂S
- Molecular Weight : 304.82 g/mol
The presence of the morpholine group and the benzo(b)thiophene moiety suggests potential interactions with various biological targets, making it a candidate for further pharmacological evaluation.
In Vitro Studies
Recent studies have evaluated the antitumor effects of this compound against various cancer cell lines. Notably, it has shown significant cytotoxicity in breast cancer (MCF-7) cells:
- IC50 Values : The compound exhibited an IC50 value of approximately 23.2 µM, indicating potent activity against these cells .
The effects were assessed using several assays:
- Apoptosis Induction : The compound induced apoptosis in MCF-7 cells, with early apoptotic cells showing a percentage increase of 2.3 times compared to untreated controls.
- Cell Cycle Analysis : Flow cytometry revealed that treatment led to G2/M phase arrest with a 1.48-fold increase in cell population distribution .
- Autophagy Assessment : The compound inhibited autophagic cell death, suggesting that its mechanism primarily involves apoptosis rather than autophagy .
In Vivo Studies
In vivo experiments using tumor-bearing mice demonstrated the compound's efficacy in reducing tumor mass:
- Tumor Volume Reduction : Mice treated with the compound showed a significant decrease in tumor volume by 26.6%, compared to control groups treated with standard chemotherapeutics like 5-FU .
The biological activity of this compound can be attributed to several mechanisms:
- Induction of Apoptosis : The compound activates apoptotic pathways, leading to programmed cell death.
- Cell Cycle Arrest : It interferes with the cell cycle progression, particularly at the G2/M checkpoint, which is crucial for cancer cell proliferation.
- Reduction of Myelosuppression : Treatment improved hematological parameters in mice, indicating a potential protective effect against chemotherapy-induced myelosuppression .
Case Studies and Research Findings
Several research studies have documented the biological effects of this compound:
| Study Reference | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 | 23.2 | Apoptosis induction | |
| In Vivo | N/A | Tumor volume reduction | |
| Various | 52.9 - 95.9 | Moderate activity against other cancer types |
These findings highlight the compound's potential as a therapeutic agent in oncology.
Q & A
Q. Key Considerations :
- Solvent Choice : Polar aprotic solvents (DMF, acetic acid) enhance reaction rates but may require rigorous purification to remove residual solvents .
- Catalysts : Sodium acetate or piperidine can facilitate cyclization and deprotonation steps .
- Yield Optimization : Reflux duration (2–5 hours) and stoichiometric ratios (e.g., 1:1.2 for morpholinylethoxy coupling) are critical .
How can researchers resolve discrepancies in NMR and mass spectrometry data reported for this compound across different studies?
Advanced Research Focus
Discrepancies often arise from:
- Tautomerism : The morpholinylethoxy group’s conformational flexibility may lead to split signals in -NMR. Use variable-temperature NMR or -DEPT to clarify .
- Impurity Peaks : Trace solvents (e.g., DMF) or byproducts (e.g., unreacted chloro intermediates) can distort spectra. Employ high-resolution mass spectrometry (HRMS) with ESI+ to confirm molecular ions .
- Salt Effects : Hydrochloride formation may shift proton signals. Compare free base and salt spectra for consistency .
What strategies are effective in improving the aqueous solubility of this hydrochloride salt for in vivo studies?
Q. Basic Research Focus
- Co-Solvent Systems : Use PEG-400 or cyclodextrins (10–20% w/v) to enhance solubility without precipitating the hydrochloride .
- pH Adjustment : Buffered solutions (pH 4–5) stabilize the hydrochloride form. Avoid alkaline conditions to prevent free base precipitation .
- Nanoformulation : Lipid-based nanoparticles (70–120 nm) can encapsulate the compound, improving bioavailability .
How do structural modifications at the morpholinylethoxy moiety impact the compound’s biological activity, particularly in anti-proliferative assays?
Q. Advanced Research Focus
- Morpholine Ring Substitution : Replacing morpholine with piperidine (as in ) reduces tubulin binding affinity due to altered hydrogen bonding .
- Ethoxy Chain Length : Extending the ethoxy spacer (e.g., from 2 to 4 carbons) enhances cellular permeability but may decrease metabolic stability .
- Methodology : Conduct comparative IC assays in cancer cell lines (e.g., MCF-7, HeLa) using MTT protocols. Pair with molecular docking to correlate structural changes with tubulin binding .
What computational methods are recommended for predicting the binding affinity of this compound to target proteins like tubulin?
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina with tubulin’s colchicine-binding site (PDB: 1SA0). Prioritize Lamarckian genetic algorithms for conformational sampling .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Monitor RMSD and hydrogen-bond interactions with β-tubulin residues (e.g., Val181, Asn258) .
- QSAR Models : Train models using descriptors like logP, topological polar surface area, and electronegativity of the morpholinyl group .
How should researchers design control experiments to validate the specificity of this compound in enzyme inhibition assays?
Q. Basic Research Focus
- Positive/Negative Controls : Include colchicine (tubulin inhibitor) and DMSO vehicle in dose-response curves .
- Off-Target Screening : Test against related enzymes (e.g., kinases) using selectivity panels. Use siRNA knockdown of tubulin isoforms to confirm target engagement .
- Isotopic Tracing : -labeled compound can track metabolite interference in radiolabeled assays .
What are the critical steps in scaling up the synthesis from milligram to gram quantities while maintaining stereochemical integrity?
Q. Advanced Research Focus
- Catalyst Recycling : Optimize Pd/C or Ni catalysts for morpholinyl coupling to minimize metal residues .
- Purification : Replace column chromatography with recrystallization (ethanol/water) for cost-effective scale-up .
- Process Analytics : Implement inline FTIR to monitor reaction progression and HPLC-DAD for purity checks (>98%) .
How can differential scanning calorimetry (DSC) and X-ray crystallography be utilized to characterize polymorphic forms of this hydrochloride salt?
Q. Basic Research Focus
- DSC : Identify melting endotherms (expected range: 180–220°C) and glass transitions. Compare free base and salt thermograms to detect polymorphic transitions .
- XRD : Resolve crystal packing using single-crystal X-ray diffraction. Assign space groups (e.g., P2/c) and hydrogen-bonding networks .
What are the common pitfalls in interpreting the cytotoxic effects of this compound in heterogeneous cell lines, and how can they be mitigated?
Q. Advanced Research Focus
- Cell Line Variability : Use isogenic pairs (e.g., wild-type vs. tubulin-mutant lines) to isolate mechanism-specific effects .
- Assay Artifacts : Pre-treat cells with NAC (antioxidant) to rule out ROS-mediated false positives in MTT assays .
- Data Normalization : Express IC values relative to internal controls (e.g., β-actin) to account for proliferation rate differences .
Which HPLC methods are most effective for separating and quantifying this compound from its potential degradation products under accelerated stability conditions?
Q. Basic Research Focus
- Column : C18 reverse-phase (150 × 4.6 mm, 3.5 µm) with a gradient of 0.1% TFA in acetonitrile/water (20% → 80% over 15 min) .
- Detection : UV at 254 nm (morpholinyl absorbance) with a retention time of 8.2 ± 0.3 min.
- Forced Degradation : Expose to 40°C/75% RH for 4 weeks. Monitor hydrolysis products (e.g., benzo[b]thiophene-5-carboxylic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
